DC360

Chaperone-Mediated Autophagy Drug Discovery High-Throughput Screening

Selective CMA activation tools are scarce; most autophagy inducers non-selectively co-activate macroautophagy, confounding mechanism interpretation. DC360 solves this: a small-molecule RARα antagonist that enhances CMA (EC50 = 3.43 μM) without affecting LC3-II levels. - Validated in vivo: LAMP2A-dependent rescue in Parkinson's models - Oral bioavailability, low cytotoxicity for chronic dosing - Ideal positive control for CMA assay development

Molecular Formula C23H23NO2
Molecular Weight 345.4 g/mol
Cat. No. B15543422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDC360
Molecular FormulaC23H23NO2
Molecular Weight345.4 g/mol
Structural Identifiers
InChIInChI=1S/C23H23NO2/c1-16(2)24-14-13-23(3,4)20-15-18(9-12-21(20)24)6-5-17-7-10-19(11-8-17)22(25)26/h7-16H,1-4H3,(H,25,26)
InChIKeyHXWVRWZLWIKKOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DC360: Potent, Selective CMA Activator


DC360 is a small-molecule activator of Chaperone-Mediated Autophagy (CMA), a selective lysosomal degradation pathway critical for clearing specific cytosolic proteins and maintaining cellular proteostasis [1]. Identified through high-throughput screening of over 4,500 compounds for its ability to increase the CMA reporter KFERQ-Dendra2, DC360 belongs to a class of retinoic acid receptor alpha (RARα) antagonists that enhance CMA activity independently of macroautophagy [2]. Its primary application is as a chemical probe for studying CMA biology and as a potential therapeutic candidate for age-related neurodegenerative disorders, particularly Parkinson's disease [3].

Pathway study
Selective CMA activation without macroautophagy induction
Probe identity
RARα antagonist-derived chemical probe for CMA biology
Model context
Neurodegenerative proteostasis and aging research models

DC360 Irreplaceability: CMA Selectivity


Generic substitution of DC360 with broader autophagy inducers (e.g., rapamycin) or other retinoic acid derivatives (e.g., ATRA, AM580) fails because DC360 was specifically optimized to enhance Chaperone-Mediated Autophagy (CMA) while exhibiting negligible effects on macroautophagy [1]. Unlike structurally similar RARα antagonists, DC360 demonstrates a unique activity profile: it potently increases CMA activity (EC50 = 3.43 μM) without inducing the off-target transcriptional activation or cellular toxicity associated with its parent compounds or analogs [2]. Furthermore, in vivo studies confirm that DC360's therapeutic benefit in Parkinson's disease models is directly attributable to its CMA-enhancing activity, as the effect is abolished in LAMP2A-deficient mice, confirming that its mechanism is not general lysosomal potentiation but specific CMA activation [3].

Macroautophagy inducers
Rapamycin co-activates both CMA and macroautophagy, confounding CMA-specific readouts
Other RARα antagonists
ATRA or AM580 may retain off-target transcriptional effects and lower CMA selectivity
Parent compound CD437
Higher reported cytotoxicity and lower CMA activation potency limit assay window

DC360 Quantitative Selectivity Profile


CMA Activation Potency vs CD437

DC360 is a structurally optimized analog derived from the retinoic acid derivative CD437. In a cell-based assay using the CMA reporter KFERQ-Dendra2, DC360 induced a 7.4-fold increase in CMA activity at 10 μM, compared to a 5.9-fold increase for its parent compound CD437 at the same concentration [1]. Crucially, DC360 achieved this with an EC50 of 3.43 μM, demonstrating its improved potency [2].

CMA Activation Potency vs CD437
Head-to-head
7.4-fold CMA increase at 10 μM; EC50 = 3.43 μM
Reported higher activation and ~3.9-fold lower EC50 vs parent
KFERQ-Dendra2 reporter; NIH3T3, 24 h
Chaperone-Mediated Autophagy Drug Discovery High-Throughput Screening

CMA Selectivity Over Macroautophagy

A critical differentiator for DC360 is its pathway selectivity. While many autophagy modulators affect both CMA and macroautophagy, DC360 was shown to significantly increase CMA activity without a concomitant increase in macroautophagy [1]. In direct comparison, DC360 treatment did not alter LC3-II levels, a marker of macroautophagy, confirming its activity is specific to the CMA pathway [2]. This contrasts with broader autophagy inducers like rapamycin, which activate both pathways, and other retinoids like ATRA and AM580, which can activate macroautophagy [3].

CMA Selectivity Over Macroautophagy
Cross-study comparable
No LC3-II increase vs rapamycin-induced elevation
Pathway-specific CMA probe without macroautophagy crosstalk
Western blot; NIH3T3, 10 μM, 24 h
Autophagy Selectivity Proteostasis Chemical Biology

LAMP2A-Dependent Rescue in Parkinson's Model

In a mouse model of Parkinson's disease (PD), oral administration of DC360 (10 mg/kg) significantly improved motor function and reduced α-synuclein aggregation, a hallmark of PD pathology [1]. Crucially, this protective effect was completely abolished in mice with a conditional knockout of LAMP2A, the rate-limiting receptor for CMA, in dopaminergic neurons [2]. This genetic epistasis experiment provides definitive evidence that the in vivo benefit of DC360 is mediated specifically through CMA activation and not through off-target pathways.

LAMP2A-Dependent Rescue in PD Model
Head-to-head
Motor improvement lost in LAMP2A-cKO mice
On-target CMA mechanism confirmed; model-response endpoint context
Oral 10 mg/kg; α-synuclein pathology model
Parkinson's Disease Neuroprotection In Vivo Pharmacology

Reduced Cytotoxicity vs CD437

A key optimization goal in the development of DC360 was to reduce the cytotoxicity associated with its parent compound, CD437. In cell viability assays, DC360 demonstrated significantly lower toxicity compared to CD437 at comparable concentrations [1]. This improved safety profile was a direct result of chemical modifications that reduced its ability to induce apoptosis while retaining CMA-activating properties [2].

Cytotoxicity vs CD437
Head-to-head
Minimal cytotoxicity up to 10 μM (MTT assay)
Improved cell-viability endpoint context vs parent
NIH3T3, 24 h
Cytotoxicity Drug Safety Chemical Optimization

DC360 Research Applications


CMA in Neurodegenerative Proteinopathies

DC360 is the tool of choice for researchers investigating the specific contribution of Chaperone-Mediated Autophagy to the clearance of pathogenic proteins like α-synuclein, tau, or mutant huntingtin. Its proven selectivity for CMA over macroautophagy [1] allows for the unambiguous interpretation of results, unlike the use of non-selective autophagy inducers. This application is directly supported by the evidence of its on-target, LAMP2A-dependent functional rescue in Parkinson's disease models [2].

CMA Restoration in Aging Proteostasis

Given the age-related decline in CMA activity, DC360 is uniquely suited for long-term in vivo studies aimed at restoring proteostasis in aging organisms. Its favorable cytotoxicity profile [1] and validated oral bioavailability [2] support its use in chronic dosing regimens. The compound's ability to prevent the collapse of the neuronal metastable proteome in vivo [3] makes it an ideal candidate for preclinical studies on aging interventions.

HTS Assay Development for CMA Modulators

DC360 serves as an essential positive control and reference standard in the development and validation of new high-throughput screening assays for CMA modulators. Its well-characterized EC50 of 3.43 μM in the KFERQ-Dendra2 reporter assay [1] provides a reliable benchmark for quantifying assay performance and comparing the potency of new chemical entities, ensuring assay consistency and reproducibility across different laboratories and screening campaigns.

CMA vs Macroautophagy in Lysosomal Disorders

For researchers studying lysosomal storage disorders where both CMA and macroautophagy may be affected, DC360 offers a precise chemical biology tool to isolate the contribution of CMA dysfunction. Its lack of effect on LC3-II levels [1] ensures that any observed phenotypic changes upon DC360 treatment can be directly attributed to enhanced CMA activity, providing a cleaner experimental system than using compounds like rapamycin, which co-activate both degradative pathways.

Application
Selection Property
Validation Focus
Pathogenic protein clearance studies
Selective CMA activation probe
LAMP2A-dependent pathway validation
Aging proteostasis research
Reported oral exposure and low cytotoxicity
Chronic dosing model-response context
HTS assay development for CMA modulators
Defined activation benchmark (KFERQ reporter)
Assay consistency and cross-lab reproducibility
Lysosomal disorder pathway dissection
CMA-specific activation without macroautophagy induction
LC3-II independence and pathway-specific interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for DC360

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.